molecular formula C17H13F3N4O3 B2900016 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 2034352-07-1

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B2900016
CAS No.: 2034352-07-1
M. Wt: 378.311
InChI Key: UWULQVMKRBWQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at position 3 with a pyrrolidine ring conjugated to a 5-phenyl-1,2-oxazole moiety and at position 5 with a trifluoromethyl group. This structure combines multiple pharmacophoric elements:

  • The 1,2,4-oxadiazole core is known for metabolic stability and hydrogen-bonding capacity.
  • The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving bioavailability.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3/c18-17(19,20)16-21-14(23-27-16)11-6-7-24(9-11)15(25)12-8-13(26-22-12)10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWULQVMKRBWQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through the Van Leusen oxazole synthesis, which involves the reaction of TosMIC (tosylmethyl isocyanide) with aldehydes . The oxadiazole ring can be synthesized using the reaction of α-haloketones with formamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous 1,2,4-oxadiazoles, highlighting key substituents, molecular weights, and biological activities where available:

Compound Name 3-Substituent 5-Substituent Molecular Weight Biological Activity Reference
Target Compound 1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl Trifluoromethyl ~435.3 Not reported
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 4-(Trifluoromethyl)phenyl 3-Cyclopropyl-1H-pyrazol-5-yl 320.27 Not reported
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) 4-Pyridyl 2-(Pyrrolidin-3-yloxy)phenyl ~380.4 Antiviral (assumed from context)
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) 4-Trifluoromethylphenyl 3-Chlorothiophen-2-yl 333.7 Apoptosis inducer, anticancer
5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole 4-Trifluoromethoxyphenyl 5-Methyl-1H-1,2,4-triazol-3-yl ~356.3 Not reported
3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole 4-Chlorophenyl 3-Phenyl-1H-pyrazol-4-yl 322.75 Not reported

Key Findings:

Substituent Diversity at Position 3 :

  • The target compound’s pyrrolidine-oxazole group contrasts with simpler aryl (e.g., 4-trifluoromethylphenyl in ) or heteroaryl (e.g., pyridyl in ) substituents. This moiety may confer enhanced conformational stability and binding specificity.
  • In compound 1d (), the 4-trifluoromethylphenyl group contributes to apoptosis-inducing activity, suggesting that the target compound’s trifluoromethyl group at position 5 could synergize with its 3-substituent for similar effects.

Trifluoromethyl vs. Other Electron-Withdrawing Groups :

  • The trifluoromethyl group in the target compound and 1d () enhances metabolic stability compared to trifluoromethoxy () or chlorophenyl () groups.

Biological Activity Trends :

  • Compound 1d () demonstrates substituent-dependent anticancer activity, with the 3-chlorothiophen-2-yl group critical for efficacy. The target compound’s 5-trifluoromethyl and 3-pyrrolidinyl-oxazole groups may target similar pathways (e.g., TIP47 protein binding ) but require empirical validation.

Synthetic Accessibility :

  • The synthesis of analogous compounds (e.g., ) typically involves cycloaddition or nucleophilic substitution. The target compound’s pyrrolidine-oxazole substituent likely necessitates multi-step synthesis, including oxazole formation and pyrrolidine conjugation.

Biological Activity

The compound 3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a member of the oxadiazole family, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of β-hydroxy amides to form oxazolines using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. The process can be optimized for industrial production by utilizing cost-effective reagents and adhering to green chemistry principles to minimize environmental impact.

Antimicrobial Properties

Research has shown that derivatives of oxadiazole exhibit significant antimicrobial activity. For instance, studies on similar compounds have demonstrated their efficacy against various bacterial strains. A notable study by Dhumal et al. (2016) highlighted the antitubercular activity of 1,3,4-oxadiazole derivatives against Mycobacterium bovis BCG . The mechanism involves inhibition of key enzymes in mycolic acid biosynthesis, leading to cell lysis.

Anticancer Effects

Recent evaluations of oxadiazole derivatives have revealed promising anticancer properties. A study published in Pharmaceuticals indicated that specific oxadiazole derivatives significantly reduced cell viability in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HT-29 (colon cancer). The compounds induced apoptosis and altered cell cycle progression, suggesting a potential for further development as anticancer agents .

CompoundCell LineViability Reduction (%)Apoptosis Induction (%)
3eMDA-MB-23139.951.2
3cHT-2964.09.4

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within biological systems. This interaction may involve binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. For instance, the binding affinity of these compounds can be assessed through molecular docking studies, which help elucidate their mechanism of action at the molecular level .

Case Studies

  • Antitubercular Activity : In a study examining various oxadiazole derivatives, compounds demonstrated strong inhibition against Mycobacterium bovis BCG. The most active derivatives were shown to bind effectively to the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in mycobacteria .
  • Anticancer Evaluation : Another investigation focused on the cytotoxic effects of several oxadiazole derivatives on cancer cell lines. The study found that compounds with specific substituents exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like Cisplatin and Doxorubicin .

Q & A

Basic: What established synthetic routes are used for this compound, and what reaction conditions critically affect yield?

Answer:
The compound is synthesized via cyclocondensation of precursors such as 5-phenyl-1,2-oxazole-3-carbonyl chloride and pyrrolidin-3-yl intermediates. Key steps include:

  • Cyclocondensation : Performed in polar aprotic solvents (e.g., DMF or acetonitrile) with base catalysts (e.g., K₂CO₃) to facilitate heterocycle formation .
  • Coupling Reactions : Amide bond formation between the pyrrolidine and oxazole-carbonyl moieties requires activation agents like HATU or EDCI .
  • Trifluoromethyl Incorporation : Late-stage introduction via nucleophilic substitution or cross-coupling reactions under inert atmospheres .
    Yield optimization hinges on solvent purity, reaction time (typically 12–48 hours), and stoichiometric control of trifluoromethyl precursors .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₁H₁₆F₃N₃O₃) and isotopic patterns .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrolidine CH₂ groups at δ 2.5–3.5 ppm) and trifluoromethyl signals (δ -60 to -70 ppm in ¹⁹F NMR) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals from aromatic and heterocyclic regions .
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

  • Solvent Screening : Test DMF, THF, or DCM for solubility and side-product minimization. DMF enhances cyclization but may require post-reaction dialysis .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve trifluoromethyl coupling efficiency .
  • Temperature Gradients : Microwave-assisted synthesis (80–120°C) reduces reaction time from days to hours .
  • Workup Protocols : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product from byproducts like unreacted oxazole precursors .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

  • Bioassay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay parameters (e.g., incubation time, concentration ranges). Discrepancies in IC₅₀ values often arise from varying protocols .
  • Structural Validation : Confirm compound purity via HPLC (>95%) and exclude degradation products (e.g., hydrolyzed oxadiazole rings) that may skew results .
  • SAR Analysis : Compare analogs (e.g., replacing trifluoromethyl with methyl) to isolate pharmacophore contributions .

Advanced: What computational strategies predict structure-activity relationships (SAR) for this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the oxadiazole and trifluoromethyl groups’ roles in binding affinity .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., pyrrolidine nitrogen for derivatization) .
  • MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize analogs with favorable binding kinetics .

Advanced: How can the compound’s stability under physiological conditions be evaluated?

Answer:

  • pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS, noting hydrolysis of the oxadiazole ring at acidic pH .
  • Plasma Stability : Use human plasma at 37°C with EDTA. Quantify intact compound remaining after 1–6 hours using UV-HPLC .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with HRMS .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

  • Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during cyclocondensation .
  • Catalyst Recycling : Use immobilized Pd catalysts for trifluoromethyl coupling to reduce costs .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal yield and purity >99% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.